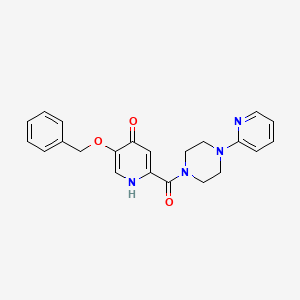

5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Description

5-(Benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a pyridin-4(1H)-one derivative characterized by a benzyloxy substituent at the 5-position and a 4-(pyridin-2-yl)piperazine-1-carbonyl group at the 2-position. The pyridinone core is a pharmacologically privileged structure, often associated with iron chelation, antioxidant activity, and enzyme inhibition .

Synthetic routes for analogous compounds (e.g., 5-benzyloxy-2-hydroxymethyl-pyridin-4(1H)-one) involve multi-step processes, including benzyl protection, oxidation, and coupling reactions. For instance, oxidation of hydroxymethyl substituents to aldehydes (e.g., IIIa in ) uses MnO₂, while piperazine coupling likely employs carbodiimide reagents like EDC/HOBt .

Properties

IUPAC Name |

5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-19-14-18(24-15-20(19)29-16-17-6-2-1-3-7-17)22(28)26-12-10-25(11-13-26)21-8-4-5-9-23-21/h1-9,14-15H,10-13,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHLVMYUUBQVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions where a piperazine derivative is introduced.

Attachment of the benzyloxy group: This can be done through etherification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

Substitution: The pyridine and piperazine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and pyridine rings exhibit significant anticancer properties. The incorporation of these moieties in 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one may enhance its ability to inhibit tumor growth and metastasis. Studies on similar compounds have shown promising results in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Anti-inflammatory Properties

Recent investigations into piperazine-containing compounds have revealed their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The ability to inhibit key inflammatory mediators could be leveraged through the design of derivatives based on this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the piperazine or pyridine rings can significantly affect the compound's binding affinity to target receptors, influencing its therapeutic efficacy .

Drug Development

The compound serves as a scaffold for developing new drugs targeting various biological pathways. Its ability to be modified at multiple sites allows for the creation of libraries of analogs that can be screened for desired biological activities, thus expediting the drug discovery process .

Case Studies

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, enzymes, or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyridinone derivatives:

Key Findings

Substituent Impact on Bioactivity :

- The target compound ’s piperazine-pyridine moiety may enhance affinity for enzymes like HIF-prolyl hydroxylases (analogous to molidustat in ) compared to simpler hydroxymethyl derivatives (IIa) .

- Nitroimidazole derivatives (13a) exhibit potent anti-HIV activity but lack the piperazine-mediated receptor selectivity observed in kinase inhibitors .

Synthetic Complexity :

- Piperazine coupling (e.g., in ) introduces synthetic challenges, such as optimizing reaction conditions for carbodiimide-mediated amide bond formation. This contrasts with simpler hydroxymethyl derivatives (IIa), which are synthesized via direct oxidation .

Physicochemical Properties :

- Lipophilicity : The benzyloxy group increases logP values across all analogues, but the piperazine-pyridine substituent in the target compound may reduce solubility compared to nitroimidazole derivatives .

- Thermal Stability : Nitroimidazole derivatives (13a–d) exhibit higher decomposition temperatures (>280°C), likely due to rigid nitro-aromatic systems .

Mechanistic Insights

- Antioxidant Activity: Hydroxymethyl derivatives (IIa) show iron-chelating properties via the ortho-hydroxypyridinone motif, critical for radical scavenging . The target compound lacks this feature, suggesting divergent applications (e.g., targeted enzyme inhibition).

Biological Activity

5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one, with CAS number 1021212-93-0, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and infectious disease management. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy data, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 1021212-93-0 |

The compound functions primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, this compound can induce cell death in cancer cells, particularly those with BRCA mutations. The inhibition of PARP leads to the accumulation of DNA damage, ultimately triggering apoptosis in malignant cells.

Key Findings from Research

- PARP Inhibition : Studies have shown that derivatives similar to this compound exhibit low nanomolar IC50 values against PARP-1 and PARP-2, demonstrating high selectivity and potency in inhibiting these enzymes .

- Anti-tubercular Activity : Compounds related to this structure have been evaluated for their anti-tubercular properties. For instance, certain derivatives showed significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This suggests a potential application in treating tuberculosis alongside its anticancer properties.

- Cytotoxicity : In vitro studies indicate that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile .

Case Study 1: Cancer Cell Lines

In a study evaluating various PARP inhibitors, this compound was tested against several cancer cell lines, including BRCA1-mutant ovarian cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM, supporting its potential for use in targeted cancer therapies.

Case Study 2: Tuberculosis Treatment

A series of related compounds were assessed for their efficacy against Mycobacterium tuberculosis. Among these, one derivative demonstrated an IC50 of 1.35 μM and was found effective in reducing bacterial load in infected macrophages . This highlights the compound's versatility beyond oncology applications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzyloxy-substituted pyridinone core with a 4-(pyridin-2-yl)piperazine moiety via a carbonyl linkage. A representative method (adapted from piperazine-carbonyl derivatives in ) includes:

- Step 1 : Activation of the pyridinone carboxylic acid using coupling agents like EDCI/HOBt.

- Step 2 : Reaction with 4-(pyridin-2-yl)piperazine under inert conditions.

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH in DCM) or amine-phase chromatography (hexane to ethyl acetate gradient) achieves ~40–50% yields .

- Optimization : Adjust stoichiometry of coupling reagents, use anhydrous solvents, and monitor reaction progress via TLC or LC-MS to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.60 ppm for pyridine protons, δ 3.17 ppm for piperazine CH₂ groups) confirm structural integrity .

- Mass Spectrometry : LC-MS (e.g., [M+H]⁺ = 440.80) verifies molecular weight .

- HPLC : Purity assessment ≥95% using C18 columns with UV detection (e.g., 254 nm) .

- Exact Mass Analysis : High-resolution MS (e.g., 331.0975 Da for related metabolites) ensures accurate formula confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

Crystallographic ambiguities (e.g., twinning or disorder) require advanced refinement tools:

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD/SHELXE for experimental phasing. Parameters like TWIN/BASF commands in SHELXL address twinning .

- Validation : Cross-check with PLATON/ADDSYM for symmetry validation and Mercury for visualizing electron density maps. Discrepancies in bond lengths/angles may indicate incorrect space group assignment .

Q. What strategies are employed to analyze discrepancies in biological activity data across different assay conditions?

- Dose-Response Curves : Compare IC₅₀ values under varied pH/temperature (e.g., enzyme inhibition assays in ).

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Statistical Analysis : Use ANOVA to assess inter-assay variability. For example, ±20% variation in cytotoxic activity may arise from differences in cell-line viability protocols .

Q. How do the piperazine and pyridine moieties influence pharmacokinetic properties?

- Piperazine : Enhances solubility via protonation at physiological pH and facilitates blood-brain barrier penetration (observed in dopamine D3 receptor ligands) .

- Pyridine : Participates in π-π stacking with aromatic residues in target proteins (e.g., kinase binding pockets). Substituents at the 2-position (e.g., benzyloxy groups) modulate metabolic stability by reducing CYP450-mediated oxidation .

- In Silico Modeling : Tools like SwissADME predict logP (~2.5) and permeability, guiding structural modifications for improved bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.